
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide, also known as BZP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZP belongs to the class of piperidine derivatives, which have been shown to possess a wide range of pharmacological activities. BZP has been found to exhibit a variety of biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound also inhibits the proliferation of cancer cells and induces apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been shown to protect against oxidative stress and neurotoxicity, which are implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several future directions for research on 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide. One potential avenue of investigation is the development of this compound derivatives with improved pharmacological properties. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research.
Méthodes De Synthèse
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with benzenesulfonyl chloride, followed by the reaction of the resulting compound with 3-chloro-2-methylphenylpiperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to possess antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-11-22-12-10-17)14-5-4-8-18(13-14)23(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRIUJUXZZULRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
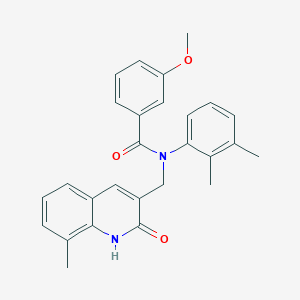
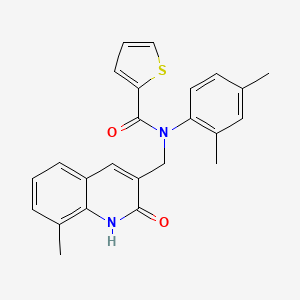
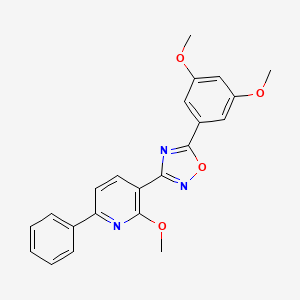
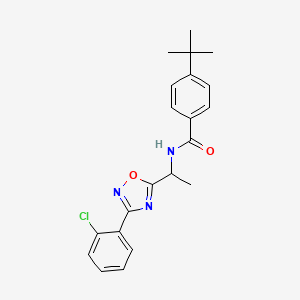

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)
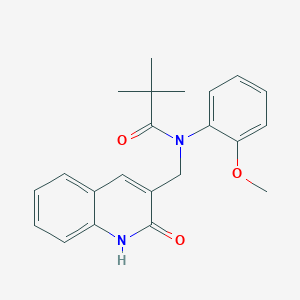


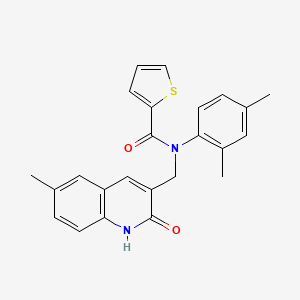
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)

